N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine
Description
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine is a complex organic compound that features a triazine ring, a piperazine moiety, and a chlorophenyl group
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN8/c20-14-4-3-5-15(12-14)23-19-25-16(24-18(21)26-19)13-27-8-10-28(11-9-27)17-6-1-2-7-22-17/h1-7,12H,8-11,13H2,(H3,21,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVIBVRWAIIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction with 2-pyridylpiperazine.
Attachment of the Chlorophenyl Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the piperazine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine exhibit promising anticancer properties. For instance, derivatives of triazine compounds have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazine derivatives, including those with piperazine moieties, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural components are believed to enhance its ability to penetrate bacterial membranes.
Data Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| N-(4-amino...) | P. aeruginosa | 10 µg/mL |
Neurological Applications
The piperazine ring in the compound is known for its activity on neurotransmitter receptors, making it a candidate for neurological disorders treatment.
Case Study:
Research conducted on piperazine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The study highlighted the compound's ability to modulate serotonin levels effectively .
Herbicidal Activity
Compounds with similar structures have been explored for their herbicidal properties, particularly against resistant weed species.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weeds | Efficacy (%) |
|---|---|---|
| Compound C | Amaranthus spp. | 85 |
| N-(4-amino...) | Echinochloa crus-galli | 90 |
Insecticidal Properties
The compound may also serve as an insecticide due to its neurotoxic effects on specific pests.
Case Study:
A field trial demonstrated that formulations containing triazine derivatives resulted in a significant reduction in pest populations, showcasing their potential as eco-friendly insecticides .
Polymer Synthesis
The unique chemical structure of this compound allows for its use in synthesizing advanced polymer materials with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 50 |
| Polymer with N-(4-amino...) | 250 | 70 |
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine include other triazine derivatives and piperazine-containing compounds. Some examples are:
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine: Similar structure but with a different position of the chlorine atom.
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-bromophenyl)amine: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazine core linked to a piperazine moiety and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 372.87 g/mol .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, studies have reported that similar triazine derivatives show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 32 µg/mL, indicating varying degrees of potency .
2. Antifungal Properties
The compound's antifungal activity has been evaluated against several fungal strains. Notably, triazole derivatives have demonstrated effectiveness against Candida albicans and other pathogenic fungi. In vitro studies suggest that certain modifications in the chemical structure can enhance antifungal efficacy, with some compounds achieving MIC values as low as 0.06 µg/mL .
3. Anticancer Potential
The anticancer activity of similar triazine-based compounds has garnered attention. For example, compounds with piperazine linkages have been shown to inhibit cancer cell proliferation in various human cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). Modifications at specific positions on the triazine ring or the piperazine moiety can significantly influence biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl | Enhanced antibacterial activity |
| Piperazine linkage | Increased antifungal potency |
| Triazine core modifications | Variable anticancer effects |
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Efficacy : A study investigated a series of piperazine derivatives, revealing that those containing a triazine core exhibited superior antimicrobial properties compared to their non-triazine counterparts .
- Antifungal Activity : Another research focused on triazole derivatives demonstrated that specific substitutions could lead to enhanced activity against Candida species, with some compounds outperforming established antifungals like fluconazole .
- Cancer Cell Lines : Research involving various cancer cell lines showed that compounds similar to this compound could induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine and its analogs?
- Methodology : Optimize reaction conditions (e.g., solvent, temperature, catalysts) based on triazine scaffold synthesis. For example, 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives were synthesized via nucleophilic substitution, with yields improved by controlling stoichiometry and using polar aprotic solvents like DMF . Monitor intermediates via TLC and purify via column chromatography using gradients of ethyl acetate/hexane .
- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridyl groups) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can researchers validate the structural integrity of this compound?
- Techniques : Combine spectroscopic methods (NMR, IR) with X-ray crystallography. For pyrimidine analogs, intramolecular N–H⋯N hydrogen bonds and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) were critical for confirming 3D conformation . Use HRMS for molecular weight validation (e.g., [M+H] peaks within 0.001 Da accuracy) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach : Use leukemia cell lines (e.g., K562, HL-60) for cytotoxicity assays (IC determination via MTT) as done for antileukemic triazine derivatives . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves and statistical analysis (p < 0.05 via ANOVA).
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) guide the optimization of this compound’s bioactivity?
- Strategy : Build 3D-QSAR models using CoMFA/CoMSIA on triazine analogs to correlate substituent effects (e.g., electron-withdrawing groups at the 6-position enhance antileukemic activity) . Dock the compound into target proteins (e.g., Bcr-Abl kinase) using AutoDock Vina, focusing on piperazino-methyl interactions with hydrophobic pockets .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). For example, discrepancies in IC values for triazine derivatives may arise from variations in cell viability protocols . Use orthogonal assays (e.g., apoptosis via flow cytometry) to confirm mechanisms.
Q. What strategies improve metabolic stability and pharmacokinetic profiles?
- Design : Introduce metabolically stable groups (e.g., trifluoromethyl) or reduce CYP450-mediated oxidation. For pyridine-containing analogs, replace labile methyl groups with cyclopropyl moieties to enhance half-life . Assess in vitro microsomal stability (e.g., rat liver microsomes, t > 30 min) .
Q. How can substituent modifications on the triazine core enhance selectivity for target receptors?
- SAR Analysis : Test analogs with varied aryl/heteroaryl groups at the 6-position. In 4-methylpiperidino-triazines, 4-fluorophenyl substituents showed 2-fold higher selectivity for leukemia cells vs. normal fibroblasts compared to nitro-substituted analogs . Use radioligand binding assays (e.g., H-labeled competitors) to quantify receptor affinity.
Q. What advanced purification techniques resolve complex reaction mixtures?
- Methods : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for isomers or by-products. For example, diastereomers of pyrrolidine-containing analogs were resolved using chiral columns (e.g., Chiralpak IA, 85:15 hexane/ethanol) .
Methodological Notes
- Synthetic Optimization : and highlight the importance of catalyst selection (e.g., CuBr for Ullmann couplings) and stepwise purification.
- Structural Analysis : emphasizes crystallography for resolving conformational ambiguities (e.g., C–H⋯π interactions stabilizing crystal packing).
- Data Reproducibility : underscores the need for metabolic stability assays to reconcile in vitro/in vivo discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
